molecular formula C7H7NO2 B146078 4-Pyridineacetic acid CAS No. 28356-58-3

4-Pyridineacetic acid

Cat. No.: B146078
CAS No.: 28356-58-3
M. Wt: 137.14 g/mol
InChI Key: PAEXAIBDCHBNDC-UHFFFAOYSA-N
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Description

4-Pyridineacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthesis of 3-pyridineacetic acid hydrochloride : This research focused on synthesizing 3-pyridineacetic acid hydrochloride, starting from 3-acetylpyridine prepared by esterfication and condensation of nicotic acid. The synthesis involved an intermediate 3-pyridylthioacetmorpholide, which underwent hydrolysis and acidification to form the desired product. The process was noted for its moderate nature and simplicity, achieving an overall yield of 51.0% (Hua, 2004).

Synthesis and Structure of Mn(H2O)62·2H2O Complex : A novel complex containing 4-oxo-1(4H)-pyridineacetate ligand was synthesized and characterized. The complex, Mn(H2O)62·2H2O, was produced by reacting MnCl2·4H2O with 4-oxo-1(4H)-pyridineacetic acid. The structure of the complex was analyzed using elemental analysis, IR spectrum, and single crystal X-ray diffraction, revealing its monoclinic system and a three-dimensional H-bonding supramolecular framework (Zhao Jing-gui, 2006).

Biological and Medicinal Applications

Analgesic Effects of 3-hydroxy pyridine-4-one Derivatives : A study investigated the analgesic effect of four new derivatives of 3-hydroxy pyridine-4-one, a compound structurally related to 4-Pyridineacetic acid. These derivatives demonstrated significant analgesia in acetic acid-induced writhing and the second phase of the formalin test, with compound A identified as the most potent analgesic compound (Hajhashemi et al., 2012).

Antimicrobial Activities of Pyridine Derivatives : Research into pyridine derivatives, including 4-oxo-pyridine-2-carboxylic acid, showcased their antimicrobial activities. These compounds were found to be very active against Gram-positive and Gram-negative bacteria, and their interactions with DNA were also studied through molecular docking simulations, demonstrating the potential therapeutic applications of pyridine derivatives (Tamer et al., 2018).

Material Chemistry and Catalysis

Hydrogen-Bonded Assemblies of W6S8L6 Clusters : Research explored ligand-exchange reactions involving octahedral W6S8 clusters and a family of pyridine-based ligands, including 4-pyridineacetamide. This study aimed to prepare compounds that crystallize in hydrogen-bonded arrays, revealing the formation of a three-dimensional hydrogen-bonded network and providing insights into the binding strengths of these pyridine-based ligands to the W6S8 cluster (Oertel et al., 2005).

Mechanism of Action

The mechanism of action of 4-Pyridineacetic acid is not explicitly detailed in the search results. The mechanism of action would depend on the specific context in which this compound is used .

Properties

IUPAC Name

2-pyridin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7(10)5-6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEXAIBDCHBNDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067382
Record name 4-Pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28356-58-3
Record name 4-Pyridineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28356-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridineacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028356583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyridineacetic acid
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Pyridineacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-4-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.521
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-PYRIDINEACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN2796229G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4-pyridineacetic acid influence its reactivity compared to similar compounds like phenylacetic acid?

A1: Research has shown that the presence of the nitrogen atom in the pyridine ring of this compound significantly influences its reactivity compared to phenylacetic acid, which has a benzene ring. A study [] investigating the reaction rates of diazodiphenylmethane (DDM) with various substituted phenylacetic acids and pyridineacetic acids, including this compound, in different alcohols, revealed key differences. The study calculated Hammett ρ values, which quantify the susceptibility of a reaction to electronic effects of substituents. The results indicated that the transmission of electronic effects through the pyridineacetic acid system differs from that in the phenylacetic acid system. This difference arises from the nitrogen atom's electronegativity and its influence on the electron density distribution within the pyridine ring. Consequently, this compound exhibits different reactivity and reaction rates compared to similarly substituted phenylacetic acids.

Q2: Has this compound been used in the synthesis of other compounds, and if so, can you provide an example?

A2: Yes, this compound derivatives have been utilized in the synthesis of complex molecules. One notable example is its application in synthesizing indoloquinolizidine alkaloids []. Specifically, the synthesis of ochromianine, an alkaloid found in the Neisosperma miana plant, employed a derivative of this compound, namely (±)-trans-6-ethoxy-3-ethyl-2, 3, 4, 5-tetrahydro-4-pyridineacetic acid ethyl ester, as a key building block. This highlights the versatility of this compound derivatives as valuable intermediates in synthesizing natural products and other complex molecules.

Q3: Are there any studies investigating the potential medicinal applications of this compound derivatives?

A3: While direct medicinal applications of this compound are not extensively discussed in the provided research, there is evidence suggesting that its derivatives have potential in this area. For instance, esters of this compound have been identified as potential inhibitors of cytochrome P450-dependent aromatase []. This enzyme plays a crucial role in the biosynthesis of estrogens from androgens. Consequently, inhibitors of aromatase are of interest in treating estrogen-dependent diseases like breast cancer. The research highlights the potential of this compound derivatives as scaffolds for developing novel therapeutic agents.

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